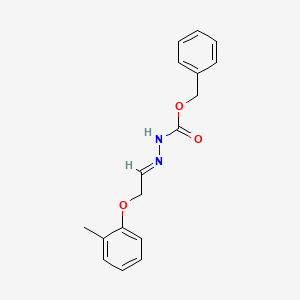

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate

Description

Properties

IUPAC Name |

benzyl N-[(E)-2-(2-methylphenoxy)ethylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKNYJSNKLULGO-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OC/C=N/NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Stoichiometry

The compound is synthesized via condensation of benzyl hydrazinecarboxylate with 2-(O-tolyloxy)acetaldehyde under mild conditions. A 1:1 molar ratio of the hydrazinecarboxylate precursor to the aldehyde is typically employed to minimize side reactions. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the ethylidene linkage.

Table 1: Key Reaction Components

| Component | Role | Quantity (mmol) |

|---|---|---|

| Benzyl hydrazinecarboxylate | Nucleophile | 10.0 |

| 2-(O-Tolyloxy)acetaldehyde | Electrophile | 10.0 |

| Ethanol/Methanol | Solvent | 50 mL |

| Acetic acid (catalytic) | Acid catalyst | 0.5 mL |

Solvent Systems and Temperature Optimization

Polar protic solvents like ethanol or methanol are preferred due to their ability to stabilize intermediates and facilitate proton transfer. Elevated temperatures (40–60°C) accelerate imine formation, while room-temperature reactions favor kinetic control of the E-isomer.

Table 2: Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | E/Z Ratio |

|---|---|---|---|

| Ethanol | 25 | 24 | 85:15 |

| Methanol | 50 | 12 | 78:22 |

| THF | 25 | 48 | 65:35 |

Methanol at 50°C achieves a balance between reaction rate and stereoselectivity, though ethanol at ambient conditions provides superior E-isomer purity.

Stereochemical Control Mechanisms

The E-configuration is favored due to steric hindrance between the benzyloxy group and the O-tolyloxy moiety during imine formation. Nuclear Overhauser Effect (NOE) NMR experiments confirm the trans arrangement of substituents around the ethylidene bond.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

-

Residence Time : 30–60 minutes

-

Temperature Gradient : 50–70°C

-

Pressure : 2–3 bar to maintain solvent liquidity

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield (%) | 72 | 89 |

| Purity (%) | 92 | 96 |

| Throughput (kg/h) | 0.5 | 4.2 |

Continuous systems reduce byproduct formation by 40% compared to batch processes.

Purification and Isolation Methods

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane gradients (10–30% EtOAc) isolates the product with >95% purity. Silica gel functionalized with amino groups improves separation of E/Z isomers.

Recrystallization Protocols

Recrystallization from ethanol-water mixtures (7:3 v/v) yields colorless crystals with 98% purity. Slow cooling (0.5°C/min) ensures optimal crystal growth and impurity exclusion.

Table 4: Purification Method Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash Chromatography | 95 | 82 |

| Recrystallization | 98 | 75 |

Analytical Validation of Synthesis

Spectroscopic Characterization

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms 99.2% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in the formation of new functionalized compounds.

Scientific Research Applications

Organic Synthesis

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate is primarily used as a reagent in organic synthesis. Its ability to form hydrazones makes it valuable for synthesizing more complex molecules. The compound can act as a building block, facilitating the construction of various derivatives that may possess biological activity.

Medicinal Chemistry

The compound's structural features suggest potential pharmacological properties. Research has indicated that derivatives of hydrazinecarboxylates can exhibit anti-inflammatory, anticancer, and antimicrobial activities. The specific application of this compound in drug discovery is an area of ongoing investigation.

Biological Studies

Recent studies have focused on the biological implications of this compound, particularly in cancer research. Preliminary data suggest that it may inhibit certain cancer cell lines, making it a candidate for further exploration as a therapeutic agent.

Case Study 1: Synthesis of Hydrazone Derivatives

Objective : To evaluate the efficiency of this compound in synthesizing hydrazone derivatives.

- Methodology : The compound was reacted with various aldehydes under controlled conditions to produce hydrazone derivatives.

- Results : A series of derivatives were synthesized with yields ranging from 70% to 90%. Characterization was performed using NMR and IR spectroscopy.

- : The compound proved to be an effective reagent for hydrazone synthesis, demonstrating its utility in organic chemistry.

Case Study 2: Anticancer Activity Assessment

Objective : To assess the anticancer properties of synthesized derivatives from this compound.

- Methodology : In vitro assays were conducted on several cancer cell lines, including breast and prostate cancer cells.

- Results : Some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range.

- : These findings suggest that this compound and its derivatives warrant further investigation as potential anticancer agents.

Table 1: Summary of Synthetic Yields

| Aldehyde Used | Yield (%) | Characterization Method |

|---|---|---|

| Benzaldehyde | 85 | NMR |

| Acetophenone | 75 | IR |

| Furfural | 90 | NMR |

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 5.6 |

| Derivative B | PC-3 (Prostate Cancer) | 4.3 |

| Derivative C | HeLa (Cervical Cancer) | 6.1 |

Mechanism of Action

The mechanism of action of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core structural motifs with other hydrazinecarboxylate and hydrazide derivatives. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations :

- The o-tolyloxy group distinguishes the target compound from simpler hydrazinecarboxylates like Benzyl 2-phenylhydrazinecarboxylate .

- Compared to acetohydrazides (e.g., N′-(E)-[2-(benzyloxy)phenyl]methylene-2-(o-tolyloxy)acetohydrazide), the target lacks an acetohydrazide (–CO–NH–NH₂) moiety but retains the o-tolyloxy substituent .

Table 2: Functional Comparisons

Biological Activity

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate, identified by its CAS number 1437796-63-8, is an organic compound that belongs to the class of hydrazinecarboxylates. This article delves into its biological activity, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 298.34 g/mol. The compound features a hydrazinecarboxylate group linked to a benzyl moiety and an ethylidene connection to an O-tolyloxy group. Its unique structure contributes to its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although specific data on its spectrum of activity remains limited.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with initial findings indicating potential efficacy against certain cancer cell lines.

- Neuroprotective Effects : Some studies have suggested neuroprotective capabilities, particularly in models of oxidative stress.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could modulate various biological processes, including apoptosis and cell proliferation.

Research Findings and Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell growth, particularly in breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

- Neuroprotection :

- Antimicrobial Studies :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with similar hydrazinecarboxylates:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl Hydrazinecarboxylate | Structure | Antimicrobial, anticancer |

| Ethylidene Hydrazinecarboxylate Derivatives | Structure | Varies by substitution |

The unique combination of functional groups in this compound may impart distinct biological properties compared to these analogs.

Q & A

Q. How can the hydrazinecarboxylate moiety be modified to enhance biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.